molecular formula C8H6BrNOS B8530312 2-Bromo-5-methylbenzo[d]thiazol-7-ol

2-Bromo-5-methylbenzo[d]thiazol-7-ol

Cat. No. B8530312
M. Wt: 244.11 g/mol
InChI Key: MXFVRRQFZKDIRE-UHFFFAOYSA-N
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Patent
US09096586B2

Procedure details

To a solution of 26 (7.38 g, 30.0 mmol) in CCl4 (90 mL) was added NBS (5.61 g, 31.5 mmol) and dibenzoyl peroxide (727 mg, 3.0 mmol). The reaction was heated at 90° C. in a sealed reaction vessel for about 4 h. Then DBU (6.73 mL, 45.0 mmol) in CH2Cl2 (15 mL) was added. The mixture was heated a reflux for 30 min, then a 1 M HCl solution was added. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with a brine solution. The organic layer was then dried, filtered, and concentrated in vacuo. The crude product was adsorbed on ˜30 g of silica then run through a plug of silica with 40% EtOAc/hexanes to give 5.2 g of 27. 1H-NMR: 400 MHz, (CD3OH) δ: 7.25 (s, 1H), 6.69 (s, 1H), 2.40 (s, 3H). LCMS-ESI+: calc'd for C8H7BrNOS: 243.9 (M+H+); Found: 244.1 (M+H+).
Name
Quantity
7.38 g
Type
reactant
Reaction Step One
Name
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
6.73 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][CH:8]([CH3:12])[CH2:7][C:5]=2[N:6]=1.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1CCN2C(=NCCC2)CC1.Cl>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Br:1][C:2]1[S:3][C:4]2[C:10]([OH:11])=[CH:9][C:8]([CH3:12])=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
7.38 g
Type
reactant
Smiles
BrC=1SC2=C(N1)CC(CC2=O)C
Name
Quantity
5.61 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
727 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
6.73 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with a brine solution
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=C(C=C2O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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